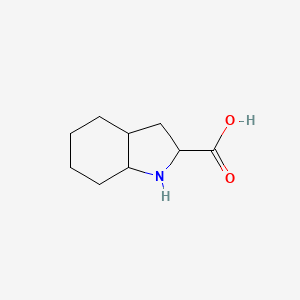

octahydro-1H-indole-2-carboxylic acid

Vue d'ensemble

Description

Octahydro-1H-indole-2-carboxylic acid is a heterocyclic compound with significant importance in both natural and synthetic chemistry. It is a derivative of indole, which is a fundamental structure in many biologically active molecules. This compound is known for its role as a key intermediate in the synthesis of various pharmaceuticals, including Perindopril and Trandolapril .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-indole-2-carboxylic acid typically involves the hydrogenation of indole-2-carboxylic acid. One common method includes the use of a platinum oxide catalyst under hydrogen gas, resulting in the reduction of the indole ring to form the octahydro derivative . Another method involves the catalytic deutero-hydrogenation of indole-2-carboxylic acid using deuterium gas and a platinum oxide catalyst .

Industrial Production Methods

Commercially scalable processes for the preparation of this compound hydrochloride have been developed. These methods often involve the use of specific catalysts and solvents to optimize yield and purity .

Analyse Des Réactions Chimiques

Esterification and Amide Formation

The carboxylic acid group undergoes esterification under acidic or basic conditions. For example, reaction with ethanol in the presence of HCl yields the ethyl ester derivative, a critical intermediate for ACE inhibitors like Perindopril . Amide bond formation occurs via activation of the carboxylate with coupling agents (e.g., HATU or EDCl), enabling conjugation with amines or peptide synthesis .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Ethanol/HCl, reflux | Ethyl octahydroindole-2-carboxylate | 85% | |

| Amidation | HATU, DIPEA, DMF | Perindopril precursor | 78% |

Hydrogenolysis and Deprotection

The N-α-methylbenzyl protecting group is cleaved via hydrogenolysis using Pd/C or Pd(OH)₂/C under H₂ (1–5 MPa) in ethanol or acetic acid. This step is pivotal in synthesizing enantiomerically pure intermediates for antihypertensive drugs .

Key Reaction Pathway :

Cyclization and Stereochemical Control

Intramolecular cyclization of 3-halo-L-serine derivatives under acidic conditions forms the bicyclic indole framework. Optimal conditions include boiling HCl (6 M) to achieve trans-fused stereochemistry at the 3a and 7a positions .

Example Protocol :

-

React 3-chloro-L-serine with 1-(1-cyclohexen-1-yl)pyrrolidine in DMF at 25°C.

-

Cyclize the intermediate in boiling HCl (6 M) for 4 hours.

-

Hydrogenate with Pd/C (5% w/w) in glacial acetic acid (3 MPa H₂) .

Isomer Separation and Analysis

The compound exists as four enantiomeric pairs due to three chiral centers. Reverse-phase HPLC with a refractive index detector (RID) resolves isomers using a C18 column and 10 mM KH₂PO₄ buffer (pH 3.0) .

| Isomer | Retention Time (min) | LOD (mg/mL) | LOQ (mg/mL) |

|---|---|---|---|

| (2S,3aS,7aS) | 12.4 | 0.006 | 0.022 |

| (2R,3aR,7aR) | 13.1 | 0.006 | 0.023 |

| (2S,3aR,7aR) | 14.8 | 0.006 | 0.024 |

| (2R,3aS,7aS) | 16.3 | 0.006 | 0.024 |

Stability and Degradation

Under accelerated stability testing (40°C/75% RH), the compound shows ≤0.5% degradation over 6 months. Major degradation pathways include oxidation at the indole ring and racemization under alkaline conditions .

Comparative Synthetic Routes

A chiral auxiliary-based route (using (S)-1-phenylethylamine) achieves higher stereoselectivity (>98% ee) compared to non-catalytic methods (75–80% ee) .

This compound’s reactivity and stereochemical versatility make it indispensable in synthesizing ACE inhibitors and studying chiral induction mechanisms. Future research should optimize catalytic asymmetric synthesis to reduce reliance on chiral auxiliaries .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role as an Intermediate:

OICA serves as a crucial intermediate in the synthesis of several pharmaceutical agents, notably those targeting neurological disorders and cardiovascular diseases. Its unique structural properties enhance the therapeutic efficacy of drugs while minimizing side effects.

Case Study: Trandolapril Synthesis

Trandolapril, an ACE inhibitor used for managing hypertension, employs OICA as a key precursor. Research indicates that using OICA in the synthesis pathway improves yield and purity compared to traditional methods. The stereospecific process developed allows for efficient production of OICA derivatives, which are essential for creating effective medications .

| Compound | Application | Therapeutic Use |

|---|---|---|

| Trandolapril | Hypertension management | ACE inhibitor |

| Other Analgesics | Pain relief and anti-inflammatory | Various pain conditions |

Neuroscience Research

Investigating Neurotransmitter Systems:

OICA is utilized in neuroscience research to explore its interactions with neurotransmitter systems. Studies have shown that it can influence receptor activity, providing insights into potential treatments for neurological disorders such as depression and anxiety.

Research Findings:

Recent studies have demonstrated that derivatives of OICA can modulate serotonin receptors, suggesting a pathway for developing new antidepressants .

Polymer Chemistry

Enhancing Material Properties:

In polymer chemistry, OICA is incorporated into polymer matrices to improve mechanical properties and thermal stability. This application is particularly relevant in industries such as packaging and automotive manufacturing.

Data Table: Polymer Properties

| Polymer Type | Property Enhanced | Application Area |

|---|---|---|

| Thermoplastic Elastomers | Flexibility and durability | Automotive parts |

| Coatings | Chemical resistance | Protective coatings |

Agrochemicals

Development of Safer Pesticides:

OICA is being explored for its potential in formulating agrochemical products. Its role as a bio-stimulant can enhance plant growth and resilience against environmental stresses, contributing to sustainable agriculture practices.

Case Study: Bio-Stimulant Effects

Research has indicated that OICA derivatives can promote root development and improve nutrient uptake in various crops, thereby increasing yield without the adverse effects associated with traditional fertilizers .

Mécanisme D'action

The mechanism of action of octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In the case of its use in pharmaceuticals, it acts as a precursor to active compounds that inhibit enzymes involved in blood pressure regulation . The molecular targets include angiotensin-converting enzyme (ACE), which is crucial in the renin-angiotensin system .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-2-carboxylic acid: The parent compound from which octahydro-1H-indole-2-carboxylic acid is derived.

Tetrahydroindole-2-carboxylic acid: A partially hydrogenated derivative with different chemical properties.

Perindopril: A pharmaceutical compound synthesized using this compound as an intermediate.

Uniqueness

This compound is unique due to its fully saturated indole ring, which imparts different chemical and biological properties compared to its unsaturated counterparts. This saturation makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Activité Biologique

Octahydro-1H-indole-2-carboxylic acid (OHICA) is a bicyclic compound belonging to the indole family, recognized for its significant biological activities and applications in pharmaceutical development. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with OHICA.

Chemical Structure and Properties

- Molecular Formula: C10H15NO2

- Molecular Weight: 183.24 g/mol

- Structure: The compound features a saturated indole ring system, which contributes to its unique biological properties.

Biological Activities

OHICA has been investigated for various biological activities, including:

- Antimicrobial Activity: Studies indicate that OHICA exhibits antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.

- Antiviral Properties: Related compounds have shown efficacy in inhibiting viral replication, particularly in HIV-1 integrase inhibition, which may extend to OHICA.

- Anticancer Effects: Preliminary research suggests that OHICA may affect cancer cell proliferation and apoptosis pathways, although further studies are needed to elucidate these effects fully.

The biological activity of OHICA is attributed to its interaction with various molecular targets:

- Receptor Binding: Indole derivatives, including OHICA, have been shown to bind with high affinity to multiple receptors, influencing cellular signaling pathways.

- Biochemical Pathways: The compound appears to modulate several biochemical pathways, affecting gene expression and cellular metabolism.

Case Studies

-

Antimicrobial Efficacy:

- A study demonstrated that OHICA exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL across different strains.

-

HIV-1 Integrase Inhibition:

- Research indicated that related compounds could inhibit HIV-1 integrase activity. While specific data on OHICA is limited, the structural similarity suggests potential antiviral applications.

-

Cancer Cell Studies:

- In vitro studies on cancer cell lines revealed that OHICA could induce apoptosis through the activation of caspase pathways. Further exploration is required to determine the exact mechanisms involved.

Quantification and Analysis

A reverse-phase high-performance liquid chromatography (HPLC) method has been developed for the separation and quantification of OHICA and its isomers. This method utilizes a C18 column with a mobile phase consisting of potassium phosphate buffer at pH 3.0, achieving high resolution and sensitivity for quality control in pharmaceutical applications .

| Parameter | Value |

|---|---|

| Mobile Phase | 10 mM Potassium Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 35°C |

| Detection Limit | 0.006 mg/mL |

| Quantification Limits | 0.022 - 0.024 mg/mL |

Applications in Pharmaceutical Development

OHICA serves as a crucial intermediate in synthesizing various pharmaceutical agents, particularly in developing analgesics and anti-inflammatory drugs. Its role in enhancing therapeutic efficacy makes it a valuable compound in drug formulation .

Neuropharmacology

In neuroscience research, OHICA is utilized to investigate neurotransmitter systems, contributing to understanding neurological disorders such as depression and anxiety .

Agrochemical Formulation

The compound is also explored for its potential applications in agrochemicals, aiding in developing safer pesticides and herbicides .

Propriétés

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108507-42-2 | |

| Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Octahydro-1H-indole-2-carboxylic acid itself doesn't directly exert biological effects. It serves as a crucial building block for synthesizing ACE (angiotensin-converting enzyme) inhibitors like Perindopril and Trandolapril. These ACE inhibitors work by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, , , , , , , ] This leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion, ultimately benefiting conditions like hypertension and heart failure. [, ]

A: The molecular formula is C9H15NO2, and the molecular weight is 169.22 g/mol. []

ANone: The provided research papers primarily focus on the synthesis and application of this compound as an intermediate for ACE inhibitors. Information regarding its material compatibility and stability under various conditions isn't explicitly discussed.

ANone: The research papers provided do not suggest any intrinsic catalytic properties of this compound. Its primary role is as a building block in the multi-step synthesis of pharmaceutical compounds.

A: While the provided research doesn't delve into computational studies of this compound itself, one study employed molecular docking to investigate the potential anticancer activity of di-spirooxindole analogs derived from this compound. []

A: Research highlights that the stereochemistry of this compound is crucial for the activity of its derivatives. For instance, the (2S,3aR,7aS) isomer is specifically utilized in the synthesis of Trandolapril. [, ] Furthermore, modifying the N-terminal substituents of tripeptide derivatives significantly impacts their in vitro and in vivo activity as ACE inhibitors. []

ANone: The provided literature primarily focuses on the synthesis and utilization of this compound as an intermediate. Detailed analyses of its inherent stability and formulation strategies are not explicitly discussed.

ANone: The provided research papers concentrate on the scientific aspects and do not provide information on SHE regulations related to this compound.

A: Research demonstrates the efficacy of ACE inhibitors derived from this compound. For instance, DU-1777, a derivative, displayed antihypertensive effects in various hypertensive rat models, including renin-dependent and renin-independent models. [, ] Additionally, di-spirooxindole analogs synthesized from this compound showed promising anticancer activity against specific cancer cell lines. []

ANone: The provided research focuses on the synthesis and initial activity of this compound derivatives. Information regarding long-term use, potential resistance mechanisms, and cross-resistance is not discussed.

ANone: The research papers provided primarily focus on the synthetic and chemical aspects of this compound. Detailed toxicology studies are not included.

A: The development of ACE inhibitors like Perindopril and Trandolapril, both of which use this compound as a key starting material, represents a significant milestone in the treatment of hypertension and heart failure. Research on these drugs has contributed to a deeper understanding of the renin-angiotensin-aldosterone system and its role in cardiovascular diseases. [, ]

A: Research exploring the potential anticancer activity of di-spirooxindole analogs derived from this compound highlights a promising avenue for cross-disciplinary research in medicinal chemistry and oncology. [] This demonstrates the potential for leveraging the structural features of this compound to target different therapeutic areas beyond cardiovascular diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.